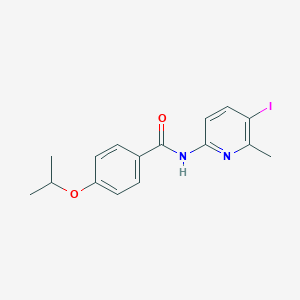
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide inhibits protein kinases by binding to the ATP-binding site, which is essential for the enzymatic activity of these proteins. By inhibiting protein kinases, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can disrupt various cellular processes, including cell signaling pathways, cell cycle progression, and gene expression. The exact mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is still being studied, and further research is needed to fully understand its effects on protein kinases and cellular processes.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been shown to have biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases. However, the effects of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on normal cells and tissues are still being studied, and further research is needed to determine its safety and efficacy in vivo.
Advantages and Limitations for Lab Experiments
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and cell-based assays. It can also be easily synthesized in large quantities, which is essential for drug discovery and development. However, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited selectivity for protein kinases, which can affect its specificity and potential side effects.
Future Directions
There are several future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, including the following:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on protein kinases and cellular processes.
3. Evaluation of the safety and efficacy of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in animal models and clinical trials.
4. Identification of the specific protein kinases targeted by N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide and their role in disease.
5. Development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives with improved selectivity and efficacy.
6. Exploration of the potential applications of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is a small molecule compound that has potential applications in drug discovery and development. It inhibits protein kinases by binding to the ATP-binding site, which disrupts various cellular processes. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. The future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide include optimization of the synthesis method, investigation of the mechanism of action, evaluation of safety and efficacy, identification of specific protein kinases, development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives, and exploration of potential applications in other diseases.
Synthesis Methods
The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide involves several steps, including the preparation of the 2-pyridinyl-5-iodomethyl intermediate, the coupling of the intermediate with the 4-isopropoxybenzoic acid, and the subsequent deprotection of the isopropyl group. The final product is obtained through purification and isolation processes. The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential applications in drug discovery and development. It has been identified as a potential inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has also been found to have activity against other protein kinases, such as GSK3β and CDK2. These findings suggest that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
Molecular Formula |
C16H17IN2O2 |
|---|---|
Molecular Weight |
396.22 g/mol |
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H17IN2O2/c1-10(2)21-13-6-4-12(5-7-13)16(20)19-15-9-8-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
RUZDTUUPPCPNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244701.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)